An In-depth Technical Guide to Lexithromycin: Chemical Structure and Properties
An In-depth Technical Guide to Lexithromycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from Erythromycin A.[1] By modification at the C-9 position of the aglycone ring, Lexithromycin exhibits enhanced stability in acidic conditions and increased hydrophobicity, contributing to improved in vivo absorption compared to its parent compound.[2][3] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Lexithromycin, supplemented with representative experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Identification
Lexithromycin is chemically designated as Erythromycin A 9-methoxime.[1] The core structure consists of a 14-membered lactone ring characteristic of erythromycin, with two attached sugar moieties, desosamine and cladinose. The key modification is the conversion of the C-9 ketone of erythromycin to a methoxime functional group.
Chemical Structure:
Caption: Figure 1: A simplified representation of the Lexithromycin molecular structure.
Table 1: Chemical Identifiers for Lexithromycin
| Identifier | Value |
| CAS Number | 53066-26-5[1] |
| Molecular Formula | C38H70N2O13 |
| Molecular Weight | 762.97 g/mol |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2-one |
| SMILES | CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C)[C@H]2O">C@@H--INVALID-LINK--(O)C--INVALID-LINK--C(=NOC)--INVALID-LINK----INVALID-LINK--[C@]1(C)O |
| InChI Key | HPZGUSZNXKOMCQ-SQYJNGITSA-N |
| Synonyms | Erythromycin A 9-methoxime, Wy-48314 |
Physicochemical Properties
Lexithromycin's enhanced hydrophobicity and pH stability are key characteristics that distinguish it from erythromycin. Quantitative data for some of its physicochemical properties are summarized below.
Table 2: Physicochemical Properties of Lexithromycin
| Property | Value | Source |
| Melting Point | >115 °C (decomposes) | Predicted |
| Solubility | DMSO: 10 mM | |
| Chloroform: Slightly soluble | - | |
| pKa | 13.19 ± 0.70 | Predicted |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action and Biological Activity
Antibacterial Mechanism
The primary antibacterial action of Lexithromycin is the inhibition of protein synthesis in susceptible bacteria. This mechanism is common to macrolide antibiotics. Lexithromycin binds to the 23S rRNA component of the 50S ribosomal subunit, specifically at the polypeptide exit tunnel. This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.
Caption: Figure 2: Mechanism of antibacterial action of Lexithromycin.
Other Potential Biological Activities
While specific studies on Lexithromycin are limited, macrolides as a class are known to possess immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are thought to occur through the modulation of various signaling pathways in host immune cells. Formulations containing Lexithromycin were tested in clinical trials as a treatment for HIV, but these were discontinued.
Experimental Protocols
Detailed and validated experimental protocols specifically for Lexithromycin are not widely published. The following sections provide representative methodologies for the synthesis and analysis of macrolide antibiotics, which can be adapted for Lexithromycin.
Representative Synthesis of a 9-(O-methyloxime) Erythromycin Derivative
Objective: To convert the C-9 ketone of Erythromycin A to a methoxime group.
Materials:
-
Erythromycin A
-
Methoxylamine hydrochloride
-
Pyridine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve Erythromycin A in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an equimolar or slight excess of methoxylamine hydrochloride to the solution.
-
Add a base, such as pyridine, to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform a work-up procedure, which may involve solvent extraction and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Lexithromycin.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.
Caption: Figure 3: A representative workflow for the synthesis of Lexithromycin.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of Lexithromycin in a sample. This is a general method for macrolide analysis and would require optimization for Lexithromycin.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
Mobile Phase (Example):
-
A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer)
Procedure:
-
Standard Preparation: Prepare a stock solution of Lexithromycin of known concentration in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing Lexithromycin in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-40 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a fixed volume of the standards and samples.
-
Run a gradient elution program to separate Lexithromycin from other components.
-
Detect the analyte at an appropriate wavelength (e.g., ~210 nm for macrolides) or by its mass-to-charge ratio if using an MS detector.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Lexithromycin in the samples by interpolating their peak areas on the calibration curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Lexithromycin against a specific bacterial strain.
Materials:
-
Lexithromycin stock solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
In a 96-well plate, perform a serial two-fold dilution of Lexithromycin in the growth medium to achieve a range of concentrations.
-
Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).
-
Inoculate each well (except the negative control) with a standardized suspension of the test bacterium.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of Lexithromycin that completely inhibits visible bacterial growth.
Summary and Future Directions
Lexithromycin is a structurally defined semi-synthetic macrolide with improved pharmacokinetic properties compared to erythromycin. Its primary mechanism of action is well-understood and characteristic of its class. However, there is a notable lack of publicly available, detailed experimental data on its specific physicochemical properties, advanced biological activities beyond its direct antibacterial effects, and comprehensive clinical trial results. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of Lexithromycin. This includes detailed characterization of its signaling effects in host cells, head-to-head comparative studies with other macrolides, and further investigation into its efficacy in various infectious disease models.
